Cas no 2229593-34-2 (tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate)

Tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate is a specialized carbamate derivative featuring a tert-butyl-protected amine and a hydroxyl-substituted propan-2-yl group. Its structural complexity, including the methoxyphenyl moiety, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications. The tert-butyl carbamate (Boc) group enhances stability, facilitating handling and storage, while the amino and hydroxyl functionalities offer versatile reactivity for further derivatization. This compound is particularly useful in peptide coupling and as a building block for bioactive molecules. Its well-defined purity and consistent performance make it suitable for research and development in medicinal chemistry and drug discovery.
tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate structure
2229593-34-2 structure
Product Name:tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate
CAS No:2229593-34-2
MF:C15H24N2O4
MW:296.362064361572
CID:6505170
PubChem ID:165973703
Update Time:2025-05-19

tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate
    • 2229593-34-2
    • EN300-1899416
    • tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate
    • Inchi: 1S/C15H24N2O4/c1-14(2,3)21-13(19)17-10-6-7-11(12(8-10)20-5)15(4,16)9-18/h6-8,18H,9,16H2,1-5H3,(H,17,19)
    • InChI Key: CLIKSLYZFKUGEN-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=C(C=1)OC)C(C)(CO)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 296.17360725g/mol
  • Monoisotopic Mass: 296.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 93.8Ų

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Additional information on tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate

tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate (CAS No. 2229593-34-2): An Overview

tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate (CAS No. 2229593-34-2) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a tert-butyl carbamate derivative with a unique structural configuration that includes an amino and hydroxy functional group attached to a propan-2-yl moiety, as well as a methoxy substituent on the phenyl ring. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The tert-butyl carbamate functionality in this compound is well-known for its ability to protect amino groups during synthetic processes. This protective group can be easily removed under mild conditions, making it a versatile intermediate in the synthesis of complex molecules. The presence of the amino and hydroxy groups on the propan-2-yl moiety adds further complexity and reactivity, allowing for a wide range of chemical transformations. Additionally, the methoxy substituent on the phenyl ring contributes to the compound's lipophilicity and can influence its biological activity.

Recent studies have highlighted the potential of tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural features exhibit potent anti-inflammatory and analgesic properties. These findings suggest that tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate could be a promising lead compound for the development of new drugs targeting inflammatory diseases and pain management.

In another study, published in the Bioorganic & Medicinal Chemistry Letters, scientists investigated the pharmacokinetic properties of tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate. The results indicated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as an oral therapeutic agent. The compound's good solubility and stability in physiological conditions further support its suitability for drug development.

The structural diversity of tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate also makes it an attractive candidate for high-throughput screening (HTS) campaigns. HTS is a widely used technique in drug discovery that allows researchers to rapidly test large libraries of compounds for their ability to modulate specific biological targets. By screening derivatives of tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate, scientists can identify optimized lead compounds with enhanced potency and selectivity.

In addition to its potential therapeutic applications, tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate has been studied for its role in chemical biology research. For example, it has been used as a tool compound to probe the function of specific enzymes and receptors involved in cellular signaling pathways. The ability to modulate these pathways with high precision can provide valuable insights into disease mechanisms and aid in the identification of novel therapeutic targets.

The synthesis of tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the protection of the amino group using tert-butyloxycarbonyl (Boc) reagents, followed by functionalization of the phenol moiety and subsequent deprotection steps. Advances in synthetic methodologies have led to more efficient and scalable processes, making it easier to produce this compound on a larger scale for preclinical and clinical studies.

Despite its promising properties, further research is needed to fully understand the pharmacological profile of tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate. Ongoing studies are focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety and efficacy in animal models. These efforts will be crucial for advancing this compound through preclinical development and ultimately into clinical trials.

In conclusion, tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate (CAS No. 2229593-34-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, favorable ADME properties, and promising biological activities make it an attractive candidate for drug discovery efforts targeting various therapeutic areas. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the development of innovative treatments for human diseases.

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